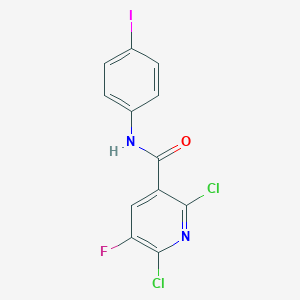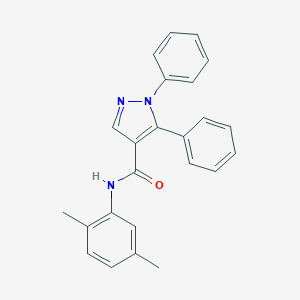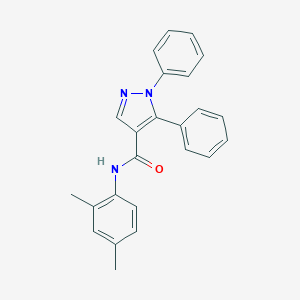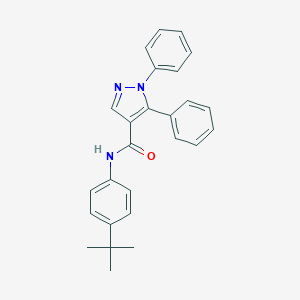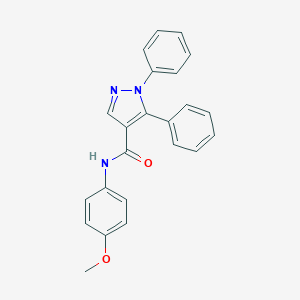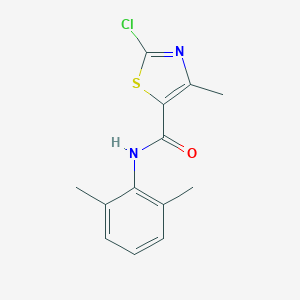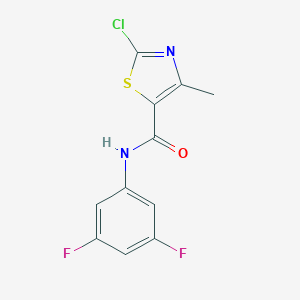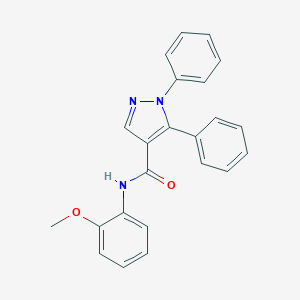![molecular formula C16H8F4N4S B287430 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287430.png)
6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activities, including anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been investigated in several research studies. This compound has been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. Additionally, it has been shown to reduce the expression of certain inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of biological activities. This compound has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a versatile compound for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is the development of more efficient synthesis methods for this compound, which can improve its availability for research purposes. Additionally, the investigation of the mechanism of action of this compound can provide insights into the development of new therapeutic agents with similar biological activities.
Synthesemethoden
The synthesis of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research studies. One of the most common methods involves the reaction of 2-fluorophenyl hydrazine with 3-(trifluoromethyl)benzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-mercapto-5-methyl-1,3,4-thiadiazole to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively investigated in scientific research. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza virus. Additionally, 6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have antibacterial activity against several bacterial strains.
Eigenschaften
Produktname |
6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C16H8F4N4S |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
6-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F4N4S/c17-12-7-2-1-6-11(12)14-23-24-13(21-22-15(24)25-14)9-4-3-5-10(8-9)16(18,19)20/h1-8H |
InChI-Schlüssel |
ZVCVBOMHHYPKDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287350.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
